

# Understanding the Discontinuation of Posizolid (AZD2563) Clinical Trials: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers encountering questions about the clinical trial discontinuation of **Posizolid** (AZD2563), an investigational oxazolidinone antibiotic. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues and provide clarity on the available data.

# Frequently Asked Questions (FAQs)

Q1: What is Posizolid (AZD2563) and what was its intended use?

**Posizolid** (also known as AZD2563) is a synthetic antibiotic belonging to the oxazolidinone class.[1][2][3][4][5] It was under development by AstraZeneca for the treatment of infections caused by Gram-positive bacteria, including multidrug-resistant strains.

Q2: What is the mechanism of action of **Posizolid**?

**Posizolid**, like other oxazolidinones, inhibits bacterial protein synthesis. It selectively binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome. This binding prevents the formation of a functional 70S initiation complex, a crucial step in the bacterial translation process, thereby halting protein production.

Q3: Why were the clinical trials for **Posizolid** discontinued?



AstraZeneca discontinued the development of **Posizolid** in July 2002, following the completion of Phase I trials in December 2001. While no official results were publicly reported, the discontinuation is presumed to be due to unfavorable outcomes in these early-stage clinical trials.

Q4: Is there any publicly available data from the **Posizolid** clinical trials?

No detailed clinical trial data, including specific patient outcomes or adverse events, has been publicly released by AstraZeneca. The decision to halt development was announced without the disclosure of the underlying data.

Q5: What was the last reported phase of clinical development for **Posizolid**?

**Posizolid**'s development was terminated after the completion of Phase I clinical trials. A subsequent Phase IIa exploratory bactericidal activity trial for a related compound, AZD5847, was conducted for tuberculosis, but this was a separate development path.

# **Troubleshooting and Experimental Guidance**

This section provides insights into common questions that may arise during research related to **Posizolid** or similar oxazolidinone antibiotics.

Issue: Difficulty in interpreting the discontinuation of **Posizolid** development without concrete data.

#### **Troubleshooting Guide:**

- Review the Drug Development Context: In the pharmaceutical industry, it is common for drug candidates to be discontinued during early-phase trials for various reasons, including but not limited to:
  - Unfavorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion).
  - Unexpected toxicity or adverse events in healthy volunteers.
  - Lack of a clear efficacy signal.



- Strategic business decisions by the developing company.
- Analyze Preclinical Data: While clinical data is unavailable, researchers can analyze the
  published in vitro and preclinical data to understand the compound's profile. For **Posizolid**,
  in vitro studies showed good activity against a range of Gram-positive bacteria.
- Compare with other Oxazolidinones: To understand potential class-related issues, compare
  the known profile of Posizolid with other oxazolidinones like Linezolid. This can provide
  insights into potential challenges, such as myelosuppression, that are known risks for this
  class of antibiotics.

# **Quantitative Data Summary**

The following tables summarize the available in vitro susceptibility data for **Posizolid** (AZD2563) against various Gram-positive bacteria. This data is derived from preclinical studies and provides a baseline for its antibacterial spectrum.

Table 1: In Vitro Activity of Posizolid (AZD2563) against Gram-Positive Bacteria

| <b>Bacterial Species</b> | Number of Isolates | MIC Range (mg/L) | Modal MIC (mg/L) |
|--------------------------|--------------------|------------------|------------------|
| Staphylococci            | -                  | 0.25 - 2         | 1                |
| Pneumococci              | -                  | 0.25 - 2         | 1                |
| Enterococci              | -                  | 0.25 - 2         | 1 - 2            |

Source: Adapted from in vitro studies.

Table 2: Comparative In Vitro Activity of **Posizolid** (AZD2563) and Linezolid

| Organism Group | Posizolid MIC (mg/L) | Linezolid MIC (mg/L) |
|----------------|----------------------|----------------------|
| Staphylococci  | 1                    | 1-2                  |
| Enterococci    | 1-2                  | 2-4                  |
| Streptococci   | 0.5-1                | 1-2                  |



Note: This table presents a generalized comparison based on available literature. Actual MIC values can vary between studies and specific isolates.

## **Experimental Protocols**

While the specific protocols from the discontinued clinical trials are not public, this section outlines standard methodologies for key preclinical experiments relevant to the evaluation of a new antibiotic like **Posizolid**.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

- · Preparation of Bacterial Inoculum:
  - Select 3-5 well-isolated colonies of the test organism from an agar plate.
  - Transfer the colonies to a tube containing a suitable broth medium.
  - Incubate the broth culture at the appropriate temperature until it achieves a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10<sup>8</sup> CFU/mL.
  - Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10<sup>5</sup>
     CFU/mL in the test wells.
- Preparation of Antimicrobial Agent Dilutions:
  - Prepare a stock solution of **Posizolid** in a suitable solvent.
  - Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations.
- Inoculation and Incubation:
  - Dispense the diluted bacterial inoculum into microtiter plate wells already containing the antimicrobial dilutions.



- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plates at 35-37°C for 16-20 hours in ambient air.
- · Interpretation of Results:
  - The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

### **Visualizations**

The following diagrams illustrate key concepts related to **Posizolid**'s mechanism of action and the logical process behind its clinical trial discontinuation.



Click to download full resolution via product page

Caption: Mechanism of action of **Posizolid** (AZD2563) on the bacterial ribosome.





Click to download full resolution via product page

Caption: Logical workflow for the discontinuation of a clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References







- 1. go.drugbank.com [go.drugbank.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Posizolid | C21H21F2N3O7 | CID 213049 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Posizolid Wikipedia [en.wikipedia.org]
- 5. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Understanding the Discontinuation of Posizolid (AZD2563) Clinical Trials: A Technical Resource]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679054#understanding-posizolid-azd2563-clinical-trial-discontinuation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com